REACTION_CXSMILES
|
C1COCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl.[NH2:13][CH:14]([C:18]1[CH:23]=[C:22]([F:24])[C:21]([F:25])=[C:20]([F:26])[CH:19]=1)[C:15](O)=[O:16].CO>O>[NH2:13][CH:14]([C:18]1[CH:19]=[C:20]([F:26])[C:21]([F:25])=[C:22]([F:24])[CH:23]=1)[CH2:15][OH:16] |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
641 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
amino-(3,4,5-trifluorophenyl)acetic acid hydrochloric acid salt
|
Quantity
|
933 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)C1=CC(=C(C(=C1)F)F)F
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
agitated at room temperature for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
ADDITION
|
Details
|
were consecutively added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
The insoluble matter formed in the reaction solution
|
Type
|
FILTRATION
|
Details
|
was filtered off by celite
|
Type
|
WASH
|
Details
|
the insoluble matter was further washed with ether
|
Type
|
CUSTOM
|
Details
|
The filtrate collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)C1=CC(=C(C(=C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 587 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |